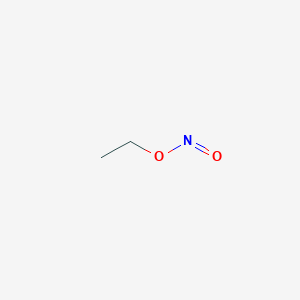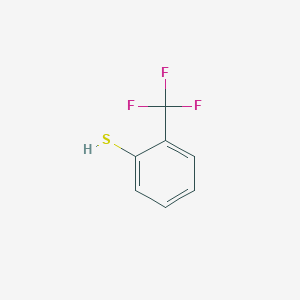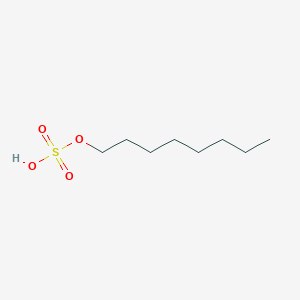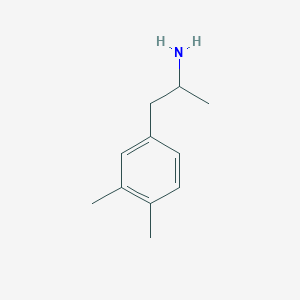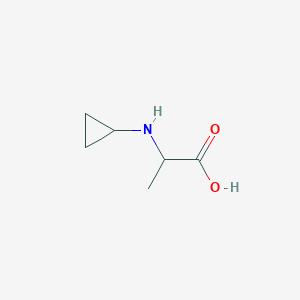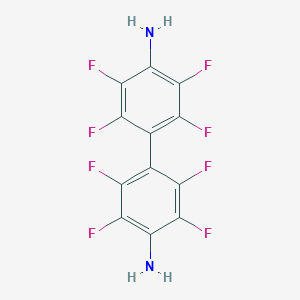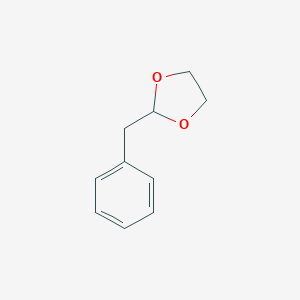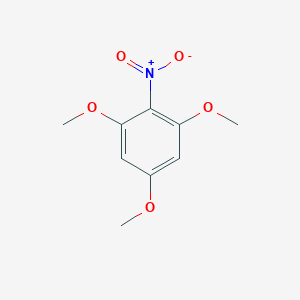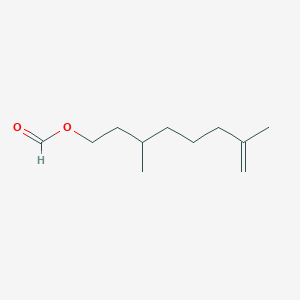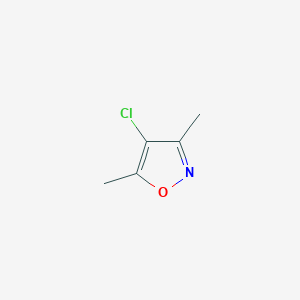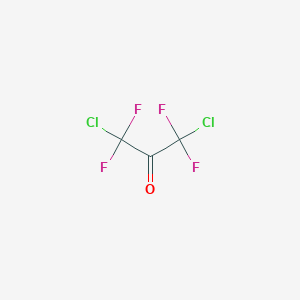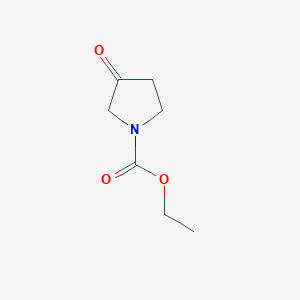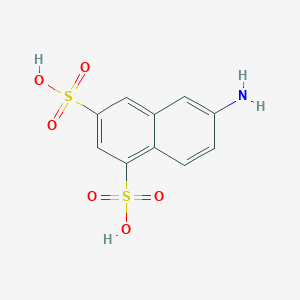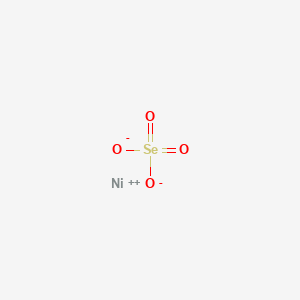
N-(4-Ethylphenyl)hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Ethylphenyl)hydroxylamine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as EPONHA and has been found to have various applications in the field of chemistry and biology.
科学研究应用
EPONHA has been extensively used in scientific research due to its ability to act as a radical scavenger. This compound has been found to be effective in protecting cells from oxidative stress and reducing DNA damage. It has also been found to have anti-inflammatory properties and can inhibit the production of reactive oxygen species (ROS).
作用机制
EPONHA acts as a radical scavenger by donating a hydrogen atom to free radicals, thereby neutralizing them. This process helps to prevent oxidative damage to cells and reduces inflammation. EPONHA has also been found to inhibit the activity of enzymes that produce ROS, further reducing oxidative stress.
生化和生理效应
EPONHA has been found to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation and increase the activity of antioxidant enzymes. EPONHA has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, EPONHA has been found to have neuroprotective properties and can reduce oxidative damage in the brain.
实验室实验的优点和局限性
EPONHA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other radical scavengers. However, EPONHA has some limitations. It has a short half-life and can degrade quickly in biological systems. It also has low solubility in water, which can limit its use in certain experiments.
未来方向
EPONHA has several potential future directions for scientific research. One area of interest is its potential as a therapeutic agent for various diseases. EPONHA has been found to have neuroprotective properties and could be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, EPONHA has been found to have anti-inflammatory properties and could be used to treat inflammatory diseases such as arthritis. Further research is needed to explore these potential therapeutic applications of EPONHA.
Conclusion:
In conclusion, EPONHA is a unique compound that has been extensively used in scientific research due to its radical scavenging properties. It has several potential applications in the field of chemistry and biology and has been found to have various biochemical and physiological effects. While it has some limitations, EPONHA has several advantages for lab experiments and has potential future directions for scientific research.
合成方法
EPONHA can be synthesized through the reduction of nitrobenzene using sodium sulfide and ethyl iodide. The reaction takes place in an alkaline medium and results in the formation of EPONHA as a white solid. The purity of the compound can be increased through recrystallization.
属性
CAS 编号 |
14546-38-4 |
|---|---|
产品名称 |
N-(4-Ethylphenyl)hydroxylamine |
分子式 |
C8H11NO |
分子量 |
137.18 g/mol |
IUPAC 名称 |
N-(4-ethylphenyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO/c1-2-7-3-5-8(9-10)6-4-7/h3-6,9-10H,2H2,1H3 |
InChI 键 |
WHEWNUKTGUEMKA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NO |
规范 SMILES |
CCC1=CC=C(C=C1)NO |
其他 CAS 编号 |
14546-38-4 |
同义词 |
Benzenamine, 4-ethyl-N-hydroxy- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



